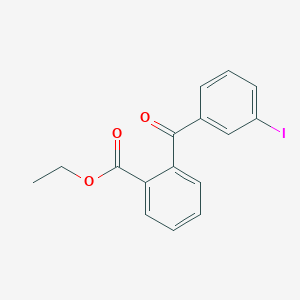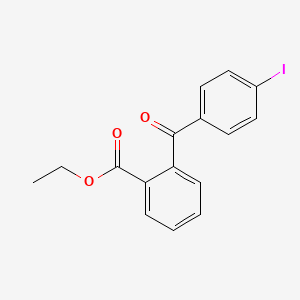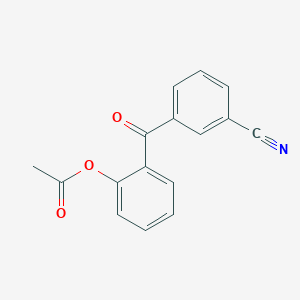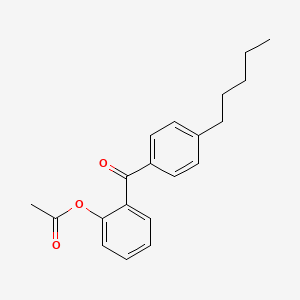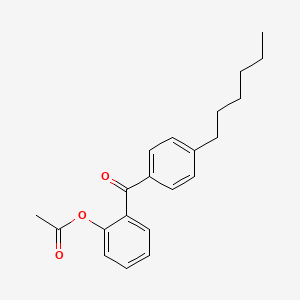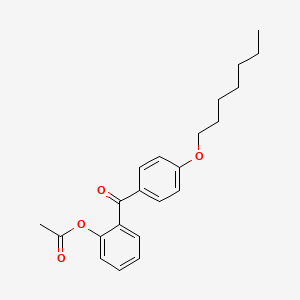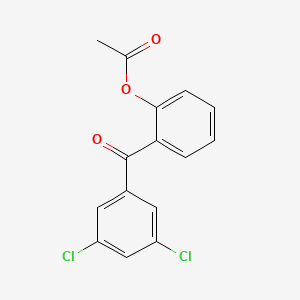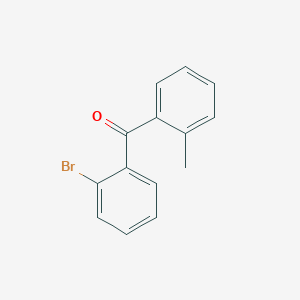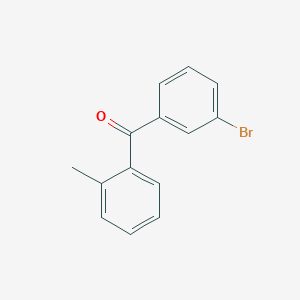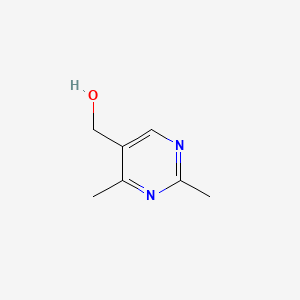
2,4-二甲基-5-嘧啶甲醇
描述
2,4-Dimethyl-5-pyrimidinemethanol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.1671 . It is also known by other names such as 2,4-DIMETHYL-5-HYDROXYMETHYLPYRIMIDINE and DHMP .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethyl-5-pyrimidinemethanol can be represented by the SMILES notation:CC1=NC=C (CO)C (C)=N1 . The compound is achiral, with no defined stereocenters or E/Z centers . Physical And Chemical Properties Analysis
2,4-Dimethyl-5-pyrimidinemethanol is a stable compound that is not readily reactive . It has an average mass of 138.167 Da and a monoisotopic mass of 138.079315 Da .科学研究应用
嘧啶衍生物的合成和表征
研究探索了各种嘧啶衍生物的合成和表征,注意到它们在天然产物和药物制剂中的存在。例如,已经合成了新型六氢嘧啶衍生物,展示了显着的生物活性和药物开发潜力。这些化合物因其在抗炎、镇痛、抗真菌、抗菌和抗病毒应用中的作用而得到认可,由于它们在温和酸性条件下容易裂解,还可用作前药和聚合物稳定剂 (阿布-奥拜德等人,2014 年)。
在医学和非线性光学中的应用
嘧啶环在药物化学中至关重要,因为它们的结构是 DNA 和 RNA 的组成部分。硫代嘧啶等衍生物已在非线性光学 (NLO) 和医学中显示出有希望的应用。苯基嘧啶衍生物上的 DFT/TDDFT 和实验分析之间的比较研究突出了它们相当大的 NLO 活性,推荐它们用于光电应用 (侯赛因等人,2020 年)。
光物理性质和抗氧化活性
嘧啶衍生物的抗氧化特性已被广泛研究,揭示了广泛的生物活性。合成了新型双(2-(嘧啶-2-基)乙氧基)烷烃并评估了它们的抗氧化能力,在体外测试系统中显示出有希望的结果,并突出了烷基片段对抗氧化活性的影响 (拉尼等人,2012 年)。
对正痘病毒的抗病毒活性
对在 5 位用宝石二醚部分修饰的嘧啶核苷的研究,例如 5-(二甲氧基甲基)-2'-脱氧尿苷,已证明对正痘病毒感染具有显着的抗病毒活性。这表明开发治疗这些感染的新型治疗线索的潜力,强调了嘧啶衍生物在抗病毒药物开发中的多功能性 (范等人,2006 年)。
结构见解和分子识别
嘧啶衍生物的结构分析,包括它们的晶体形式和与其他分子的相互作用,为它们的潜在药物应用提供了宝贵的见解。对各种嘧啶盐中的互变异构、孪晶和无序以及它们与羧酸的相互作用的研究提供了对分子识别过程的更深入理解,这对于药物设计至关重要 (拉贾姆等人,2017 年)。
安全和危害
属性
IUPAC Name |
(2,4-dimethylpyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(4-10)3-8-6(2)9-5/h3,10H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKRHIBHXHFDSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220092 | |
| Record name | 2,4-Dimethyl-5-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-5-pyrimidinemethanol | |
CAS RN |
698-28-2 | |
| Record name | 2,4-Dimethyl-5-pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-5-pyrimidinemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DHMP | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethyl-5-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIMETHYL-5-PYRIMIDINEMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9X06T9Z4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

